molecular formula C7H8N2O4 B12327720 4-(Aminomethyl)-5-nitrobenzene-1,2-diol

4-(Aminomethyl)-5-nitrobenzene-1,2-diol

Cat. No.: B12327720
M. Wt: 184.15 g/mol
InChI Key: ZGJWODUWCHIEAQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-nitrobenzene-1,2-diol is an organic compound with a unique structure that includes both an aminomethyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-nitrobenzene-1,2-diol typically involves nitration and subsequent amination of benzene derivativesThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst. Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Aminomethyl)-5-aminobenzene-1,2-diol, while substitution reactions can introduce various functional groups to the benzene ring .

Scientific Research Applications

4-(Aminomethyl)-5-nitrobenzene-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminomethyl group can also form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-5-nitrobenzene-1,2-diol is unique due to the presence of both an aminomethyl and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for a wide range of applications and interactions with various molecular targets .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

4-(aminomethyl)-5-nitrobenzene-1,2-diol

InChI

InChI=1S/C7H8N2O4/c8-3-4-1-6(10)7(11)2-5(4)9(12)13/h1-2,10-11H,3,8H2

InChI Key

ZGJWODUWCHIEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CN

Origin of Product

United States

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